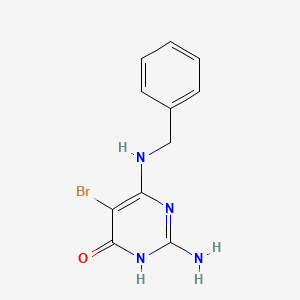![molecular formula C16H16N4O B5961589 4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile](/img/structure/B5961589.png)
4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-isopropyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile is a useful research compound. Its molecular formula is C16H16N4O and its molecular weight is 280.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 280.13241115 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It is known that 1h-pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Mode of Action
It is suggested that the compound’s interaction with its targets could be influenced by the diversity of the substituents present at positions n1, c3, c4, c5, and c6 .
Biochemical Pathways
Given the structural similarity to adenine and guanine, it is plausible that this compound could interact with biochemical pathways involving these purine bases .
Result of Action
It is known that 1h-pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents), suggesting a wide range of potential effects .
Action Environment
Such factors could potentially influence the compound’s synthesis, which is known to be influenced by the method used to assemble the pyrazolopyridine system .
特性
IUPAC Name |
4-(6-oxo-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-10(2)20-16-14(9-18-20)13(7-15(21)19-16)12-5-3-11(8-17)4-6-12/h3-6,9-10,13H,7H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGFBKPWHDNKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[1-[[3-Butyl-2-(cyclobutylmethylsulfonyl)imidazol-4-yl]methyl]piperidin-2-yl]-1,3-thiazole](/img/structure/B5961518.png)
![2,4-dichloro-N-(6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)benzamide](/img/structure/B5961526.png)
![2-[(3-fluorophenyl)methyl]-4-[(5-phenyl-1H-pyrazol-4-yl)methyl]morpholine](/img/structure/B5961541.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B5961549.png)
![1-[4-[2-[(4-Fluorophenyl)methyl]morpholin-4-yl]piperidin-1-yl]ethanone](/img/structure/B5961555.png)
![N-(pyridin-2-ylmethyl)-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxybenzamide](/img/structure/B5961562.png)

![4-{[5-(Morpholin-4-ylsulfonyl)naphthyl]sulfonyl}morpholine](/img/structure/B5961572.png)

![1-[(E)-4-(4-methylphenoxy)but-2-enyl]piperazine](/img/structure/B5961577.png)
![3,4-difluoro-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5961587.png)
![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-2-(1-methylcyclopropyl)ethyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5961595.png)
![4-[(4-hydroxy-2-methylphenyl)iminomethyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B5961602.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B5961612.png)
